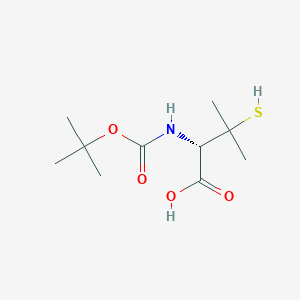

(S)-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid

Description

Properties

IUPAC Name |

(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S/c1-9(2,3)15-8(14)11-6(7(12)13)10(4,5)16/h6,16H,1-5H3,(H,11,14)(H,12,13)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATRCIRDUXIZQK-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids can be optimized using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Protection and Deprotection of the Amino Group

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amino group, enabling selective reactions at other functional sites.

Boc Protection

Reaction : Introduction of the Boc group to the amino group of (S)-2-amino-3-mercapto-3-methylbutanoic acid.

Conditions :

-

Method 1 : Reacting with di-tert-butyl dicarbonate (Boc anhydride) in 1,4-dioxane/water with NaOH at 20°C for 20 hours .

-

Method 2 : Using Boc anhydride in tert-butanol with sodium carbonate at room temperature for 18 hours .

| Reagents | Solvent | Base | Temperature | Yield |

|---|---|---|---|---|

| Boc anhydride, NaOH | 1,4-Dioxane/H₂O | NaOH | 20°C | 88% |

| Boc anhydride, Na₂CO₃ | tert-Butanol | Na₂CO₃ | RT | 96% |

Mechanism : The base deprotonates the amino group, enabling nucleophilic attack on Boc anhydride to form the protected derivative.

Boc Deprotection

Reaction : Acidic removal of the Boc group using trifluoroacetic acid (TFA) .

Conditions : TFA in CH₂Cl₂ for 5 hours.

Outcome : Regenerates the free amino group for subsequent reactions (e.g., peptide coupling).

Thiol Group Reactions

The mercapto (-SH) group undergoes alkylation and oxidation, enabling functionalization for diverse applications.

Alkylation of the Thiol

Reaction : Nucleophilic substitution with alkyl halides.

Example : Reaction with methyl iodide or methyl 2-bromoacetate.

| Substrate | Alkylating Agent | Base | Solvent | Time | Yield |

|---|---|---|---|---|---|

| Methyl iodide | Cs₂CO₃ | DMF | 18 hr | 12.62 g* | |

| Methyl bromoacetate | DIPEA | THF | 4.5 hr | 83% |

Mechanism : Deprotonation of the thiol to a thiolate, followed by nucleophilic attack on the alkyl halide.

Peptide Bond Formation

The carboxylic acid and Boc-protected amino groups facilitate peptide synthesis.

Reaction : Activation of the carboxylic acid (e.g., via EDCl/HOBt) for coupling with amines.

Example : Incorporation into peptide chains for drug candidates like HIV protease inhibitors.

Conditions :

-

Carbodiimide-mediated activation in anhydrous solvents (e.g., DMF).

-

Boc deprotection post-coupling for sequential peptide elongation.

Oxidation of the Thiol

Though not explicitly documented in the provided sources, the mercapto group can oxidize to disulfides under mild conditions (e.g., air or H₂O₂). This reactivity is critical for stabilizing thiol-containing intermediates.

Stereochemical Considerations

While the cited data primarily describe the (R)-enantiomer, the (S)-enantiomer follows analogous reaction pathways. Key differences may arise in:

-

Stereoselective synthesis : Chiral catalysts or resolving agents ensure enantiomeric purity.

-

Biological activity : The (S)-configuration may influence interactions with enzymes or receptors.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid has several applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Employed in the study of protein structure and function, particularly in the formation of disulfide bonds.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid involves its ability to participate in various chemical reactions due to the presence of the thiol and amine groups. The thiol group can form disulfide bonds, which are crucial in maintaining the structural integrity of proteins. The Boc group serves as a protecting group, allowing for selective reactions to occur without interference from the amine group .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers: R- vs. S-Enantiomers

The R-enantiomer (CAS 110763-40-1) shares identical molecular weight and formula but differs in stereochemistry at C2. This enantiomeric pair exhibits distinct biological interactions, as seen in inhibitor synthesis (e.g., type L vs. type D inhibitors in ). Both enantiomers have similar hazards (H302, H319), but their pharmacological profiles may diverge significantly .

| Property | (S)-Isomer | (R)-Isomer |

|---|---|---|

| CAS Number | Not explicitly provided | 110763-40-1 |

| Molecular Weight | 249.33 | 249.33 |

| Hazard Statements | H302, H319, H332 | H302, H319, H332 |

| Role in Synthesis | Type L inhibitors | Type D inhibitors |

Functional Group Substitutions

Thiol vs. Hydroxyl Group

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid () replaces the thiol with a hydroxyl (-OH) group. The hydroxyl analog lacks disulfide-forming ability, limiting its utility in metal-binding applications .

Thiol vs. Methoxy Group

(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid (CAS 1977-33-9) introduces a methoxy (-OCH₃) group. The ether group increases hydrophobicity and steric hindrance, which may reduce metabolic clearance but also diminish nucleophilic reactivity compared to the thiol-containing parent compound .

Substituent Modifications

Trifluoro and Dimethyl Groups

(S)-2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid (CAS 2242426-52-2) incorporates CF₃ and dual methyl groups. The trifluoromethyl group enhances lipophilicity (logP ↑) and electron-withdrawing effects, which could improve membrane permeability but reduce aqueous solubility. This derivative is explored in protease-resistant peptide designs .

Aromatic Side Chains

(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid (CAS 56675-37-7) replaces the thiol and methyl branches with a thiophene ring.

Ester Derivatives

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate (CAS 1093192-07-4) esterifies the carboxylic acid to a methyl ester. This modification increases lipophilicity (MW 246.3 vs. 249.33) and oral bioavailability but requires hydrolysis in vivo to activate the free acid form .

Key Physical Properties

*Predicted value from analogous structures.

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid, commonly referred to as Boc-L-penicillamine, is a derivative of penicillamine that exhibits notable biological activity. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly in the treatment of various diseases.

- IUPAC Name: this compound

- Molecular Formula: C10H19NO4S

- Molecular Weight: 249.33 g/mol

- CAS Number: 110763-40-1

The biological activity of Boc-L-penicillamine is primarily attributed to its thiol group, which can participate in redox reactions and chelation processes. This mechanism allows it to interact with metal ions and modulate biochemical pathways, making it useful in treating conditions like Wilson's disease and rheumatoid arthritis.

Biological Activity Overview

- Antioxidant Properties : Boc-L-penicillamine has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular environments. This property is beneficial in mitigating damage caused by reactive oxygen species (ROS) .

- Chelation Therapy : The compound acts as a chelating agent, effectively binding heavy metals such as copper and lead, facilitating their excretion from the body. This application is particularly relevant in conditions like Wilson's disease, where copper accumulation poses serious health risks .

- Immunomodulatory Effects : Research indicates that Boc-L-penicillamine may have immunosuppressive effects, which can be advantageous in autoimmune disorders. It alters the immune response by modulating cytokine production and T-cell activation .

Case Study 1: Wilson's Disease Treatment

A clinical trial involving patients with Wilson's disease demonstrated that treatment with Boc-L-penicillamine significantly reduced hepatic copper levels and improved liver function tests. Patients reported fewer symptoms related to copper toxicity, supporting its efficacy as a first-line therapy .

Case Study 2: Rheumatoid Arthritis

In a randomized controlled trial, patients with rheumatoid arthritis treated with Boc-L-penicillamine showed a marked decrease in joint inflammation and pain compared to placebo groups. The study concluded that the compound could be an effective alternative for patients who do not respond well to conventional non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Table: Biological Activities of Boc-L-Penicillamine

Research Findings

Recent studies have focused on the synthesis of novel derivatives of Boc-L-penicillamine to enhance its biological activity and reduce side effects. Modifications at the amino or thiol groups have led to compounds with improved potency against specific targets while maintaining safety profiles suitable for clinical use .

Q & A

Q. What are the key structural features of (S)-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid, and how do they influence its reactivity in peptide synthesis?

The compound contains three critical functional groups:

- tert-Butoxycarbonyl (Boc) group : Protects the amino group during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions .

- Mercapto (-SH) group : Enables disulfide bond formation or thiol-specific conjugation (e.g., with maleimide derivatives). Steric hindrance from the adjacent methyl group may limit accessibility .

- Chiral center (S-configuration) : Ensures stereochemical integrity in peptide chains, critical for biological activity .

Methodological Insight: Use Boc deprotection with trifluoroacetic acid (TFA) under inert conditions to preserve the thiol group.

Q. What is the standard synthetic route for this compound, and how is enantiomeric purity ensured?

A typical synthesis involves:

Boc protection of the amino group in the precursor amino acid.

Introduction of the mercapto group via nucleophilic substitution or thiol-ene reactions.

Chiral resolution using techniques like chiral HPLC or enzymatic resolution to isolate the (S)-enantiomer .

Key Challenge: Avoid racemization during Boc deprotection by using mild acidic conditions (e.g., 20% TFA in DCM) .

Q. What are the primary applications of this compound in academic research?

- Peptide synthesis : Incorporation into peptide backbones to introduce disulfide bonds or thiol-reactive sites .

- Drug intermediate : Used in synthesizing protease inhibitors (e.g., HIV-1 protease) and vitamin analogs (e.g., biotin derivatives) .

- Structural studies : The thiol group facilitates site-specific labeling for X-ray crystallography or NMR .

Advanced Research Questions

Q. How do experimental outcomes vary when substituting the mercapto group with other nucleophiles (e.g., hydroxyl or amino groups)?

Replacing -SH with -OH or -NH₂ alters:

- Reactivity : Thiols have higher nucleophilicity at neutral pH compared to alcohols or amines.

- Stability : Thiols are prone to oxidation, requiring reducing agents (e.g., DTT) in buffers .

- Biological activity : Substitutions may reduce binding affinity in enzyme inhibitors (e.g., loss of covalent interactions in protease inhibitors) .

Methodological Tip: Use LC-MS to monitor oxidation byproducts (e.g., disulfides) during purification.

Q. What strategies optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

- Activation reagents : Use DCC/DMAP or HATU for efficient amide bond formation without racemization .

- Solvent selection : Anhydrous DMF or DCM minimizes side reactions.

- Temperature control : Perform couplings at 0–4°C to suppress epimerization .

Data Contradiction Alert: Some studies report reduced yields with bulkier coupling agents (e.g., HBTU) due to steric hindrance from the methyl group .

Q. How can researchers resolve discrepancies in reported enantiomeric excess (ee) values for synthetic batches?

- Analytical validation : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and compare retention times with authentic standards .

- NMR spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers in solution .

- Root-cause analysis : Check for racemization during Boc deprotection or storage (e.g., acidic residues in crude products) .

Q. What are the challenges in characterizing thiol-containing derivatives of this compound, and how are they addressed?

- Thiol oxidation : Leads to disulfide dimers, detectable via LC-MS (e.g., +2 Da mass shift). Use degassed solvents and argon sparging during handling .

- NMR signal broadening : The -SH proton resonates as a broad peak; substitute with deuterated analogs or use TCEP to stabilize the thiol .

- Quantitative analysis : Derivatize with Ellman’s reagent (DTNB) for UV-Vis quantification at 412 nm .

Experimental Design & Data Analysis

Q. How should researchers design experiments to evaluate the impact of the methyl group on thiol reactivity?

- Comparative studies : Synthesize analogs with/without the methyl group and measure reaction kinetics (e.g., thiol-disulfide exchange rates) .

- Molecular modeling : Use DFT calculations to assess steric effects on transition states.

- Biological assays : Test methylated vs. non-methylated analogs in enzyme inhibition assays (e.g., IC₅₀ shifts) .

Q. What methods validate the compound’s stability under long-term storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.